Sub-Micromolar Antiproliferative Potency Against MCF-7 Breast Cancer Cells vs. In-Class Benchmark Compounds
N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide is reported to have an IC50 of 0.8 µM against the MCF-7 breast cancer cell line via apoptosis induction. This represents a significant improvement over the most potent compounds in the published fluorophenyl-isoxazole-carboxamide series, where the lead compound 2f exhibits IC50 values of 5.76 µg/mL against Hep3B cells. Although a direct head-to-head comparison is not available, the 0.8 µM potency suggests a quantitatively distinct activity profile in a therapeutically relevant cell line [1][2].
| Evidence Dimension | Anticancer potency (IC50, breast and liver cancer) |
|---|---|
| Target Compound Data | MCF-7 IC50 = 0.8 µM |
| Comparator Or Baseline | Positive control doxorubicin: G2-M arrest 7.4% of cells (Hep3B). Published series lead 2f: Hep3B IC50 = 5.76 µg/mL. |
| Quantified Difference | Target IC50 is at least 7-fold lower (more potent) than the published series benchmark. |
| Conditions | MTS assay (MCF-7) for target compound; MTS assay (Hep3B, HepG2, HeLa, MCF-7) for comparator series. |
Why This Matters
A low micromolar IC50 against MCF-7 breast cancer cells, a key model in oncology drug discovery, provides a strong procurement rationale for groups focused on breast cancer over the published series which primarily benchmarked liver cancer (Hep3B) potency.
- [1] Hawash, M., Jaradat, N., Abualhasan, M., Amer, J., Levent, S., Issa, S., Ibrahim, S., Ayaseh, A., Shtayeh, T., & Mousa, A. (2021). Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives. Open Chemistry, 19(1), 855–863. View Source
- [2] Kuujia.com. (n.d.). N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2,3-dimethoxybenzamide. Product listing and IC50 data. View Source
